(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique stereochemistry and functional groups, which include a carboxylic acid and an amide. This compound is notable for its potential applications in biochemical research and pharmaceuticals.
This compound can be derived from various synthetic pathways, often involving amino acids as starting materials. Its structure suggests that it may be connected to metabolic pathways involving branched-chain amino acids.
The synthesis of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid typically involves multi-step organic reactions. A common approach includes the use of starting materials such as L-isoleucine or other branched-chain amino acids.
The molecular structure of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid features:
CC(C(=O)O)C(C(=O)NCCCC(=O)O)C(C)C
InChI=1S/C11H19NO5/c1-6(2)8(11(14)15)9(7(3)4)10(12)13/h6-9H,1-5,12H2,(H,14,15)/t6-,7-,8-/m1/s1
The compound can participate in various chemical reactions typical of amino acids:
These reactions are often facilitated by catalysts or specific conditions such as temperature and pH adjustments.
The mechanism of action for (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid is primarily related to its role in metabolic pathways:
Research indicates that compounds with similar structures can influence metabolic processes related to energy production and amino acid metabolism.
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid has several potential applications:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2